molecular formula C9H10N2 B3395190 8-Ethylimidazo[1,2-a]pyridine CAS No. 1956327-56-2

8-Ethylimidazo[1,2-a]pyridine

Cat. No.: B3395190
CAS No.: 1956327-56-2
M. Wt: 146.19 g/mol
InChI Key: UDUAVYJWICMWEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Ethylimidazo[1,2-a]pyridine is a chemical compound based on the imidazo[1,2-a]pyridine scaffold, a nitrogen-bridged heterocyclic structure recognized as a privileged scaffold in medicinal chemistry due to its wide spectrum of biological activities . This core structure is a key component in several therapeutically used drugs, including Zolpidem, Alpidem, and Zolimidine . As a research compound, derivatives of imidazo[1,2-a]pyridine are of significant interest in oncology research. Studies have shown that novel imidazo[1,2-a]pyridine derivatives exhibit potent anticancer activity by targeting critical cellular signaling pathways, such as the suppression of the NF-κB and STAT3 pathways, which are central to cancer cell survival, proliferation, and inflammation . Furthermore, this scaffold is being investigated for its potential as an inhibitor of other targets, including EGFR (Epidermal Growth Factor Receptor) and COX-2 (Cyclooxygenase-2), making it a versatile template for developing multi-targeted anticancer agents . The structural motif is also known for its analgesic, anxiolytic, antibacterial, and antiviral properties, highlighting its broad utility in pharmaceutical discovery . The synthetic versatility of the imidazo[1,2-a]pyridine core allows for efficient diversification, enabling researchers to explore extensive structure-activity relationships (SAR) to optimize potency and selectivity for various therapeutic targets . This compound is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

8-ethylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-2-8-4-3-6-11-7-5-10-9(8)11/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUAVYJWICMWEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CN2C1=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone. One common method is the Groebke-Blackburn three-component reaction, which involves the reaction of 2-aminopyridine, an aldehyde, and an isocyanide . This reaction is often carried out under mild conditions and can be catalyzed by various metal catalysts or proceed via metal-free pathways.

Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-Ethylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while reduction can produce reduced imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

Medicinal Chemistry

8-Ethylimidazo[1,2-a]pyridine has shown significant promise in medicinal applications:

  • Antimicrobial Activity : Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit antimicrobial properties against various pathogens. Notably, studies have explored its effectiveness against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .
  • Antiparasitic Properties : It has been evaluated for its activity against resistant strains of Entamoeba histolytica and Trichomonas vaginalis, showing potential as a treatment for neglected tropical diseases .
  • Anti-inflammatory Effects : The compound's derivatives have been investigated for their anti-inflammatory properties, suggesting a dual mechanism that could be beneficial in treating inflammatory diseases .

Chemical Research

In the realm of chemical synthesis, this compound serves as a vital building block for creating more complex molecules. Its unique structure allows it to act as a catalyst in various chemical reactions, contributing to the development of novel materials .

Case Study 1: Anti-Tubercular Activity

A study conducted on several imidazo[1,2-a]pyridine derivatives demonstrated their efficacy against Mycobacterium tuberculosis H37Rv strains. Compounds synthesized exhibited minimum inhibitory concentrations (MIC) ranging from 0.050.05 to 100μg/mL100\mu g/mL, with some derivatives showing exceptional activity against drug-resistant strains .

Case Study 2: Toxicological Assessment

Exploratory toxicology studies on imidazo[1,2-a]pyridine derivatives revealed no significant hepatic or renal toxicity after oral administration in animal models. These findings support the continued development of these compounds as viable candidates for treating parasitic infections without adverse side effects .

Comparative Analysis of Related Compounds

Compound NameStructureActivityNotes
This compoundstructureAntimicrobial, AntiparasiticEffective against MDR-TB
Imidazo[1,2-a]pyridinestructureBroad-spectrum activityParent compound
2-Ethylimidazo[1,2-a]pyridine-3-carboxylic acidstructureAntimicrobialSlightly altered structure

Mechanism of Action

The mechanism of action of 8-Ethylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, certain derivatives of imidazo[1,2-a]pyridine have been shown to inhibit enzymes or receptors involved in disease pathways. The exact mechanism depends on the specific structure and functional groups of the compound .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Substituent Effects at the 8-Position

The 8-position of imidazo[1,2-a]pyridine is critical for target engagement and metabolic stability. Key analogs and their properties are compared below:

8-Fluoroimidazo[1,2-a]pyridine
  • Bioisosteric Replacement : Acts as a bioisostere for imidazo[1,2-a]pyrimidine in GABAₐ receptor modulators. The fluorine atom enhances electronegativity and metabolic stability compared to alkyl groups like ethyl .
8-Methylimidazo[1,2-a]pyridine
  • Synthetic Accessibility : Methyl groups are synthetically favorable, enabling efficient one-pot synthesis under solvent-free conditions .
  • Biological Activity : Methyl substitution is associated with moderate antimycobacterial activity (MIC: 0.5–8 µM), as seen in QcrB inhibitors targeting Mycobacterium tuberculosis . In contrast, ethyl groups may enhance lipophilicity and target affinity but require optimization to balance solubility .
8-Morpholinoimidazo[1,2-a]pyridine
  • Solubility Enhancement: The morpholino group improves aqueous solubility, critical for in vivo pharmacokinetics. This is advantageous over ethyl substituents, which may reduce solubility due to increased hydrophobicity .
  • Anticancer Potential: Morpholino derivatives demonstrate enhanced kinase inhibition, a property less explored in ethyl-substituted analogs .

Physicochemical and Pharmacokinetic Properties

Property 8-Ethylimidazo[1,2-a]pyridine 8-Fluoroimidazo[1,2-a]pyridine 8-Methylimidazo[1,2-a]pyridine
logP Higher (estimated) 2.1–2.5 1.8–2.2
Aqueous Solubility Moderate High Moderate
Metabolic Stability Moderate (CYP450 oxidation) High (fluorine resistance) Moderate
  • This trade-off necessitates formulation optimization for in vivo efficacy .
  • Synthetic Routes: Copper-catalyzed three-component reactions are effective for ethyl-substituted derivatives, though yields may vary compared to methyl or morpholino analogs .

Biological Activity

8-Ethylimidazo[1,2-a]pyridine is a derivative of the imidazo[1,2-a]pyridine scaffold, which has garnered attention for its diverse biological activities. This compound belongs to a class of nitrogen-containing heterocycles known for their pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes recent research findings on the biological activity of this compound, focusing on its efficacy against various pathogens and its potential therapeutic applications.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of imidazo[1,2-a]pyridine derivatives has been extensively studied. Modifications at different positions on the imidazo ring can significantly influence biological activity. For instance, substituents at the C2 and C6 positions have been shown to enhance potency against Mycobacterium tuberculosis (Mtb) and other pathogens. A notable study indicated that compounds with halogen substitutions exhibited varied activity against multidrug-resistant strains of Mtb, highlighting the importance of steric and electronic factors in determining efficacy .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties:

  • Antituberculosis Activity : It has shown potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.006 μM against replicating Mtb .
  • Antiparasitic Properties : The compound has also been evaluated for its effectiveness against metronidazole-resistant strains of Entamoeba histolytica and Trichomonas vaginalis. The results indicated promising antiparasitic activity with minimal toxicity observed in preliminary toxicity studies .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Antituberculosis Activity :
    • Objective : To assess the efficacy of various imidazo[1,2-a]pyridine derivatives against Mtb.
    • Findings : Compounds demonstrated MIC values ranging from 0.05 to 1.5 μM against MDR and XDR strains. Notably, compound 16 exhibited excellent pharmacokinetic properties alongside its antimicrobial activity .
  • Exploratory Toxicology Study :
    • Objective : To evaluate the safety profile of selected imidazo[1,2-a]pyridine derivatives.
    • Results : After a 14-day treatment regimen in animal models, no significant hepatic or renal toxicity was observed. The compounds were deemed nontoxic at therapeutic doses .

Table of Biological Activities

CompoundActivity TypeMIC (μM)Notes
This compoundAntituberculosis0.006 - 0.19Effective against MDR/XDR strains
This compoundAntiparasiticNot specifiedActive against resistant E. histolytica and T. vaginalis
DerivativesAnti-inflammatoryVariesMinimal off-target effects noted

Q & A

Q. How do electron-donating/withdrawing substituents influence bioactivity?

  • Methodological Answer : Electron-donating groups (e.g., -NH₂, -OCH₃) enhance anticancer activity by increasing electron density, while electron-withdrawing groups (e.g., -NO₂) reduce potency. Activity trends correlate with substituent position (C-3 > C-2) and steric effects .

Q. What are the primary pharmacological applications of this scaffold?

  • Methodological Answer : The scaffold exhibits anticancer (via apoptosis induction), anti-inflammatory (NF-κB inhibition), and antimicrobial activity. Derivatives like zolpidem and alpidem are FDA-approved for neurological disorders, underscoring its "drug prejudice" status .

Advanced Research Questions

Q. How can contradictory data in anticancer activity across studies be resolved?

  • Methodological Answer : Discrepancies arise from assay variability (e.g., cell line specificity) and substituent stereochemistry. Rigorous SAR studies should standardize conditions (e.g., MTT assay protocols) and prioritize derivatives with C-8 carboxamide groups, which show consistent IC₅₀ values <10 µM .

Q. What advanced strategies improve regioselectivity in C-3 functionalization?

  • Methodological Answer : Friedel-Crafts acylation and copper-catalyzed three-component coupling enable selective C-3 modifications. Ultrasound-assisted synthesis (20 kHz, PEG-400 solvent) reduces reaction times to <30 minutes while maintaining >85% yields .

Q. How can photophysical properties be exploited for non-therapeutic applications?

  • Methodological Answer : Imidazo[1,2-a]pyridine derivatives exhibit tunable emission (λₑₘ = 400–500 nm) and high quantum yields (Φ >0.8), making them ideal for deep-blue OLEDs and bioimaging probes. Substituent engineering (e.g., cyano groups) red-shifts emission .

Q. What methodologies address low solubility in in vivo studies?

  • Methodological Answer : Prodrug strategies (e.g., phosphate esters) and formulation with cyclodextrins or lipid nanoparticles enhance bioavailability. Structural modifications introducing polar groups (e.g., -SO₃H) improve aqueous solubility without compromising activity .

Q. How are multicomponent reactions (MCRs) optimized for library diversification?

  • Methodological Answer : MCRs using 2-aminopyridines, aryl aldehydes, and alkynes under Cu catalysis generate diverse libraries. DOE (Design of Experiments) screens variables (temperature, catalyst loading) to maximize diversity. Recent work achieved 52 derivatives with >90% purity via one-pot protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Ethylimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
8-Ethylimidazo[1,2-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.